molecular formula C13H20N2 B2974632 1-(4-Isopropylphenyl)piperazine CAS No. 68104-59-6

1-(4-Isopropylphenyl)piperazine

Cat. No. B2974632
CAS RN: 68104-59-6
M. Wt: 204.317
InChI Key: DMEHPDNBUYEJGP-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)piperazine is an organic compound with the molecular formula C13H20N2 . It has an average mass of 204.311 Da and a monoisotopic mass of 204.162643 Da .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms . The InChI representation of the compound is InChI=1S/C13H20N2/c1-11(2)12-3-5-13(6-4-12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 .


Chemical Reactions Analysis

Piperazine derivatives, including this compound, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts . More research is needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³. Its boiling point is 335.6±30.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.9±3.0 kJ/mol. The flash point is 143.3±15.5 °C .

Scientific Research Applications

1-(4-Isopropylphenyl)piperazine is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as a starting material for the synthesis of biologically active compounds, and as a building block in organic synthesis. It is also used as a reagent in the synthesis of drugs and other compounds.

Advantages and Limitations for Lab Experiments

1-(4-Isopropylphenyl)piperazine can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous and organic solvents. It is also soluble in a variety of organic solvents, and it can be used in a wide range of temperatures. However, it is not very soluble in water, and it can be difficult to remove from solutions.

Future Directions

There are a number of potential future directions for 1-(4-Isopropylphenyl)piperazine research. It could be used in the development of new drugs and other compounds, as well as in the development of new catalysts and chelating agents. It could also be used in the development of new optical sensors and other analytical tools. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new diagnostic tests and treatments for diseases.

Synthesis Methods

1-(4-Isopropylphenyl)piperazine can be synthesized from the reaction of 4-isopropylbenzaldehyde and ethylenediamine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the product is a white, crystalline solid. The yield of the reaction is usually high, and the reaction can be carried out in an aqueous or organic solvent.

Safety and Hazards

While specific safety and hazard information for 1-(4-Isopropylphenyl)piperazine was not found in the search results, it’s important to handle all chemicals with care. Always use personal protective equipment and work in a well-ventilated area .

properties

IUPAC Name

1-(4-propan-2-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(2)12-3-5-13(6-4-12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHPDNBUYEJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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